LSKL, Inhibitor of Thrombospondin (TSP-1)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

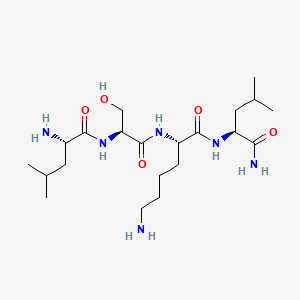

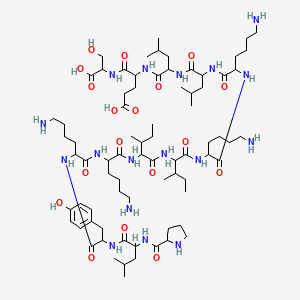

LSKL, Inhibidor de Trombospondina (TSP-1), es un tetrapéptido derivado de la proteína asociada a la latencia del factor de crecimiento transformante beta (TGF-β). Actúa como un antagonista competitivo de TGF-β1, inhibiendo la unión de trombospondina-1 a la proteína asociada a la latencia, evitando así la activación de TGF-β1 . Este compuesto ha demostrado potencial para aliviar la fibrosis intersticial renal, la fibrosis hepática y la fibrosis subaracnoidea .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LSKL, Inhibidor de Trombospondina (TSP-1), implica la síntesis de péptidos en fase sólida (SPPS). El proceso generalmente comienza con la unión del primer aminoácido a una resina, seguido de la adición secuencial de aminoácidos protegidos . Las condiciones de reacción incluyen el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico . Después del ensamblaje de la cadena peptídica, el compuesto se escinde de la resina y se desprotege utilizando ácido trifluoroacético (TFA) .

Métodos de Producción Industrial

La producción industrial de LSKL, Inhibidor de Trombospondina (TSP-1), sigue principios similares a la síntesis de laboratorio, pero a mayor escala. Se utilizan sintetizadores de péptidos automatizados para mejorar la eficiencia y la reproducibilidad . La purificación del péptido sintetizado se logra mediante cromatografía líquida de alta resolución (HPLC), lo que garantiza una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

LSKL, Inhibidor de Trombospondina (TSP-1), principalmente experimenta la formación de enlaces peptídicos durante su síntesis . No suele participar en reacciones de oxidación, reducción o sustitución en condiciones fisiológicas .

Reactivos y Condiciones Comunes

Reactivos de Acoplamiento: N,N'-diisopropilcarbodiimida (DIC), hidroxi-benzotriazol (HOBt)

Reactivos de Escisión: Ácido trifluoroacético (TFA)

Solventes: Dimetilsulfóxido (DMSO), agua, etanol

Productos Principales

El principal producto formado por la síntesis de LSKL, Inhibidor de Trombospondina (TSP-1), es el propio tetrapéptido, con una fórmula molecular de C21H42N6O5 y un peso molecular de 458,6 g/mol .

Aplicaciones Científicas De Investigación

LSKL, Inhibidor de Trombospondina (TSP-1), tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

LSKL, Inhibidor de Trombospondina (TSP-1), ejerce sus efectos inhibiendo competitivamente la unión de la trombospondina-1 a la proteína asociada a la latencia de TGF-β1 . Esta inhibición previene la activación de TGF-β1, reduciendo así las vías de señalización aguas abajo involucradas en la fibrosis . El compuesto puede cruzar la barrera hematoencefálica, lo que lo hace eficaz en el tratamiento de afecciones fibrosas relacionadas con el sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos Similares

SLLK: Un péptido de control inerte utilizado en estudios para evaluar la especificidad de LSKL.

KTFR: Una secuencia de ADAMTS1 responsable de la interacción con LSKL.

Singularidad

LSKL, Inhibidor de Trombospondina (TSP-1), es único por su capacidad de inhibir específicamente la activación de TGF-β1 por trombospondina-1, lo que lo convierte en una herramienta valiosa en la investigación de la fibrosis . Su capacidad para cruzar la barrera hematoencefálica aumenta aún más su potencial terapéutico .

Propiedades

IUPAC Name |

(2S)-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30)/t14-,15-,16-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXDNNIFSAXBY-QAETUUGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283609-79-0 |

Source

|

| Record name | Leu-Ser-Lys-Leu peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283609790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)

![(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B612558.png)